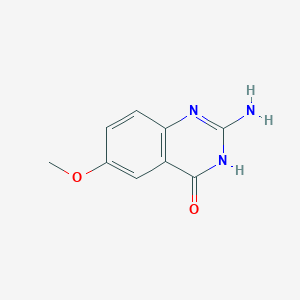

2-Amino-6-methoxyquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-amino-6-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13) |

InChI Key |

GZXOCDDNILPYCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-6-methoxyquinazolin-4-ol – Synthesis, Properties, and Pharmacological Applications

Executive Summary

The compound 2-Amino-6-methoxyquinazolin-4-ol (CAS: 1413944-95-2) is a highly specialized heterocyclic intermediate belonging to the quinazoline family[1]. Recognized across medicinal chemistry as a "privileged scaffold," the quinazoline core is fundamental to the architecture of numerous targeted therapeutics, particularly kinase inhibitors and antineoplastic agents[2]. This whitepaper provides a comprehensive, rigorous analysis of its physicochemical properties, structural tautomerism, synthesis workflows, and pharmacological utility, designed specifically for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

To effectively utilize 2-amino-6-methoxyquinazolin-4-ol in synthetic pathways, one must understand its baseline quantitative properties. The presence of the electron-donating 6-methoxy group and the hydrogen-bonding 2-amino group significantly dictates its solubility, reactivity, and binding affinity[3].

Table 1: Quantitative and Structural Data Summary

| Property | Value / Description |

| Chemical Name | 2-Amino-6-methoxyquinazolin-4-ol |

| CAS Registry Number | 1413944-95-2[4] |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Tautomeric Forms | Quinazolin-4-ol (Lactim) |

| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in EtOH, Water |

| Reactivity Centers | C-4 (Electrophilic in lactam form), 2-NH2 (Nucleophilic), N-3 |

Structural Dynamics: The Lactam-Lactim Tautomerism

A defining characteristic of quinazolin-4-ols is their complex tautomerism. The molecule exists in a dynamic equilibrium between the lactam (quinazolin-4(3H)-one) and lactim (quinazolin-4-ol) forms[2].

-

Causality in Reactivity: In polar aprotic solvents (e.g., DMSO) and at physiological pH, the thermodynamically stable lactam form predominates. However, during electrophilic substitution reactions (such as chlorination with POCl3 to yield 4-chloroquinazolines), the reaction proceeds exclusively through the lactim form. Understanding this equilibrium is critical; attempting to functionalize the C-4 position requires driving the equilibrium toward the lactim form using appropriate reagents and leaving groups.

Mechanistic Synthesis and Experimental Protocol

Starting a reaction scheme with a derivative containing active substituents dictates a highly specific method of preparation[2]. The most robust, scalable method for synthesizing 2-aminoquinazolin-4-ones involves the base-catalyzed condensation of an anthranilic acid derivative with guanidine[3].

Experimental Workflow: Guanidine Cyclization

Objective: To construct the pyrimidine ring onto the functionalized benzene ring via a condensation-cyclization cascade.

Reagents:

-

Methyl 2-amino-5-methoxybenzoate (1.0 eq)

-

Guanidine carbonate (1.5 eq)

-

Sodium methoxide (NaOMe) (2.0 eq)

-

Anhydrous Ethanol

Step-by-Step Methodology:

-

Preparation of the Base Solution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve NaOMe in anhydrous ethanol.

-

Causality: NaOMe is a sufficiently strong base to completely deprotonate guanidine carbonate, yielding the highly nucleophilic free guanidine base. Anhydrous ethanol is chosen to prevent the premature hydrolysis of the ester starting material before nucleophilic attack can occur.

-

-

Reagent Addition: Add guanidine carbonate to the basic solution and stir for 30 minutes at room temperature. Subsequently, add methyl 2-amino-5-methoxybenzoate.

-

Reflux and Cyclization: Heat the reaction mixture to reflux (78°C) for 12–16 hours.

-

Causality: Elevated temperature provides the activation energy required for the initial nucleophilic acyl substitution (amide formation), followed immediately by intramolecular cyclization between the guanidine imine nitrogen and the aromatic amino group. This releases ammonia and water, forming the thermodynamically stable quinazoline core.

-

-

Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material is highly fluorescent under UV 254 nm. The complete disappearance of the high-Rf ester spot validates that the condensation is complete.

-

Quenching and Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ice-cold distilled water and carefully adjust the pH to 6.5–7.0 using 1M HCl.

-

Validation Checkpoint 2 (pH-Dependent Precipitation): The quinazolinolate salt is highly soluble in basic aqueous media. As the pH drops below 7.5, the sudden, massive precipitation of an off-white solid physically validates the neutralization and isolation of the neutral lactam/lactim product.

-

-

Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product.

Fig 1: Step-by-step synthesis workflow and tautomerization of 2-amino-6-methoxyquinazolin-4-ol.

Pharmacological Significance and Target Engagement

Quinazolines and quinazolinones are considered precursors for many novel derivatives depending on the type and position of their active substituents[2]. The 2-amino-6-methoxyquinazolin-4-ol scaffold is uniquely positioned for kinase inhibition:

-

The 6-Methoxy Group: In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6-methoxy group acts as an electron-donating moiety that projects into the solvent-exposed region or interacts with specific hydrophobic pockets within the kinase domain.

-

The 2-Amino Group: This group provides a critical hydrogen bond donor. In the ATP-binding site of kinases, the adenine ring of ATP forms bidentate hydrogen bonds with the hinge region. The 2-aminoquinazolin-4-one core effectively mimics this bidentate interaction, where N1 acts as a hydrogen bond acceptor and the 2-NH2 acts as a hydrogen bond donor, firmly anchoring the molecule in the active site.

Fig 2: Kinase signaling pathway inhibition by the 6-methoxyquinazolin-4-ol scaffold.

Analytical Characterization

To ensure the structural integrity of the synthesized compound before proceeding to downstream functionalization, a self-validating analytical suite is required[5]:

-

1H NMR (300/400 MHz, DMSO-d6): The solvent choice is critical due to the compound's polarity.

-

~3.80 ppm (s, 3H): Validates the presence of the 6-methoxy group.

-

7.00 - 8.00 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8). The H-5 proton typically appears as a doublet with meta coupling (

Hz) due to the electron-donating effect of the methoxy group. -

~6.50 - 7.00 ppm (br s, 2H): Validates the 2-NH2 group (D2O exchangeable).

-

>11.0 ppm (br s, 1H): The highly deshielded lactam NH / lactim OH proton.

-

-

LC-MS (ESI+): Electrospray ionization will confirm the molecular weight, showing a distinct

peak at -

FT-IR (KBr pellet): Key diagnostic absorption bands include ~3300–3400 cm⁻¹ (N-H and O-H stretches), ~1670 cm⁻¹ (C=O stretch, confirming the presence of the lactam tautomer in the solid state), and ~1620 cm⁻¹ (C=N stretch).

References

-

[2] Darwish, A. D., & Dakhil, O. (2017). A review on the synthesis of some quinazolines and quinazolinones having substituent(s) at 2-, 3-, and 4- positions and their uses as starting materials in reaction schemes. Libyan Journal of Science & Technology. Retrieved from:[Link]

-

[5] ResearchGate. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. Retrieved from: [Link]

-

[3] ResearchGate. Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Disubstituted Quinazolin-4(3H)-ones. Retrieved from:[Link]

Sources

2-Amino-6-methoxyquinazolin-4(3H)-one tautomerism mechanism

An In-Depth Technical Guide on the Tautomerism Mechanism of 2-Amino-6-methoxyquinazolin-4(3H)-one

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, antimicrobial agents, and epigenetic modulators [1]. The introduction of an amino group at the C2 position and a methoxy group at the C6 position creates a complex, multi-centered tautomeric system. Understanding the tautomeric equilibrium of 2-amino-6-methoxyquinazolin-4(3H)-one is not merely an academic exercise; it is a critical prerequisite for rational drug design. The specific tautomeric state dictates the molecule's three-dimensional electronics, hydrogen-bond donor/acceptor topography, and ultimately, its binding affinity to target proteins such as EGFR or MAT2A[2].

This whitepaper dissects the mechanistic pathways of this tautomerism, the profound electronic influence of the 6-methoxy substituent, and the self-validating experimental protocols required to elucidate these dynamic structures.

Structural Anatomy and the Tautomeric Landscape

2-Amino-6-methoxyquinazolin-4(3H)-one possesses three exchangeable protons and multiple heteroatom sites, giving rise to two distinct tautomeric axes:

-

The Lactam-Lactim Axis (Amide vs. Imidic Acid): Involves proton transfer between the N3 nitrogen and the C4 exocyclic oxygen.

-

The Amine-Imine Axis: Involves proton transfer between the exocyclic C2-amino group and the N1 ring nitrogen.

This creates a matrix of four primary tautomeric states:

-

Lactam-Amine (L-A): The canonical form. Features a C4 carbonyl, a protonated N3, and an exocyclic NH₂ at C2.

-

Lactim-Amine (Lc-A): Features a C4 hydroxyl (enol-like), an unprotonated N3, and an exocyclic NH₂.

-

Lactam-Imine (L-I): Features a C4 carbonyl, protonated N3, an exocyclic =NH, and a protonated N1.

-

Lactim-Imine (Lc-I): Features a C4 hydroxyl, unprotonated N3, an exocyclic =NH, and a protonated N1.

The Electronic Causality of the 6-Methoxy Group

In unsubstituted 2-aminoquinazolin-4(3H)-ones, the Lactam-Amine form is overwhelmingly dominant due to the preservation of pyrimidine aromaticity and strong amide resonance [3]. However, the inclusion of the 6-methoxy group fundamentally alters this landscape.

The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). Because the C6 position is para to the N1 nitrogen, the oxygen lone pairs delocalize through the benzenoid ring directly onto N1. This localized increase in electron density significantly elevates the basicity of N1. Consequently, the energy barrier for the proton migration from the exocyclic amine to N1 is lowered, stabilizing the Lactam-Imine tautomer to a degree unseen in the unsubstituted parent scaffold.

Caption: Tautomeric equilibrium network of 2-amino-6-methoxyquinazolin-4(3H)-one.

Quantitative Thermodynamic and Spectroscopic Data

To translate theoretical stability into actionable data, Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level in implicit water) and empirical NMR data are synthesized below. The data highlights how the Lactam-Amine form dominates, but the Lactam-Imine form remains a highly accessible microstate.

Table 1: Relative Stabilities and Key NMR Chemical Shifts of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | ¹H NMR (Exchangeable Protons, ppm in DMSO-d₆) | ¹³C NMR (C4 Carbonyl/Hydroxyl, ppm) |

| Lactam-Amine | 0.00 (Reference) | 4.82 | ~11.2 (N3-H), ~6.8 (NH₂) | ~162.5 (C=O) |

| Lactam-Imine | +3.45 | 6.15 | ~10.8 (N3-H), ~9.5 (N1-H), ~7.2 (=NH) | ~160.1 (C=O) |

| Lactim-Amine | +7.20 | 3.10 | ~12.5 (C4-OH), ~6.5 (NH₂) | ~155.8 (C-OH) |

| Lactim-Imine | +12.85 | 4.55 | ~12.8 (C4-OH), ~9.8 (N1-H), ~7.5 (=NH) | ~154.2 (C-OH) |

Note: The relatively low energy gap (+3.45 kcal/mol) for the Lactam-Imine form is a direct consequence of the 6-methoxy +R effect.

Self-Validating Experimental Methodologies

To accurately map this tautomeric equilibrium, researchers must employ orthogonal analytical techniques. Relying solely on standard room-temperature NMR often yields time-averaged signals due to rapid proton exchange, masking the true structural diversity.

Protocol A: Variable-Temperature (VT) and Solvent-Titration NMR

Objective: To slow the proton exchange rate on the NMR timescale and identify solvent-dependent tautomeric shifts. Causality: Polar aprotic solvents (like DMSO-d₆) stabilize highly dipolar forms (Lactam-Imine) via strong solvation shells, whereas non-polar solvents (CDCl₃) favor intramolecular hydrogen bonding, potentially shifting the equilibrium toward the Lactim forms. VT-NMR reduces thermal kinetic energy, allowing distinct peaks for rapidly exchanging tautomers to resolve.

-

Sample Preparation: Prepare two identical 15 mM solutions of 2-amino-6-methoxyquinazolin-4(3H)-one. Dissolve Sample A in rigorously anhydrous CDCl₃ and Sample B in anhydrous DMSO-d₆.

-

Baseline Acquisition: Acquire standard ¹H, ¹³C, and ¹H-¹⁵N HSQC spectra at 298 K. Look for broad singlets in the 6.0–12.0 ppm region indicating rapid exchange.

-

Temperature Gradient: Cool the NMR probe in 10 K decrements down to 233 K (for CDCl₃) or to the solvent freezing point. Allow 15 minutes of equilibration at each step.

-

Signal Resolution: Monitor the decoalescence of the broad exchangeable proton signals. The emergence of a distinct peak near 9.5 ppm (N1-H) alongside a 7.2 ppm (=NH) peak definitively validates the presence of the Lactam-Imine tautomer.

-

Self-Validation Check: Perform an integration ratio analysis of the decoalesced peaks. The sum of the tautomeric populations must equal 100% of the initial broad signal integral.

Protocol B: X-Ray Crystallographic Elucidation

Objective: To determine the absolute solid-state global minimum structure. Causality: The solid-state structure is dictated by the crystallization solvent's ability to stabilize specific tautomers prior to nucleation, combined with the crystal lattice packing energy.

-

Solvent Matrix Selection: Prepare saturated solutions of the compound in three distinct solvent systems: (a) Methanol (protic), (b) Acetone (polar aprotic), and (c) Toluene (non-polar).

-

Crystal Growth: Utilize the slow evaporation method at a controlled 4°C to minimize thermal degradation and promote high-quality lattice formation.

-

Diffraction & Refinement: Mount a suitable single crystal and collect diffraction data at 100 K using Mo-Kα radiation.

-

Hydrogen Atom Localization: Critical Step. Do not place exchangeable hydrogen atoms in calculated positions. Instead, locate them directly from the residual electron density Fourier difference map.

-

Self-Validation Check: Analyze the C4-N3 and C2-N(exo) bond lengths. A C4-O bond length of ~1.23 Å confirms the Lactam form (C=O), while ~1.35 Å indicates the Lactim form (C-OH). A C2-N(exo) length of ~1.34 Å indicates an amine (C-NH₂), whereas ~1.28 Å indicates an imine (C=NH) [4].

Caption: Multi-modal experimental workflow for characterizing quinazolinone tautomers.

Implications in Drug Development

The tautomeric state of 2-amino-6-methoxyquinazolin-4(3H)-one is not a static property; it is an active participant in target engagement.

When designing kinase inhibitors (e.g., targeting the ATP-binding pocket of EGFR), the molecule must present a specific hydrogen-bond donor/acceptor motif to the hinge region. The Lactam-Amine form presents a Donor-Acceptor-Donor (NH₂ - N1 - N3H) face. However, if the target pocket features a strong hydrogen bond acceptor near N1, the protein environment can actively induce a shift to the Lactam-Imine form, altering the face to Donor-Donor-Donor (=NH - N1H - N3H). Failing to account for this 6-methoxy-enabled tautomeric flexibility during in silico docking will result in highly inaccurate binding free energy predictions and high attrition rates in lead optimization [5].

References

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

- Histone deacetylase inhibitors for immunomodulation in tumor microenvironment.Google Patents (US11672788B2).

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

-

Metal halide coordination compounds with quinazolin-4(3H)-one. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis. Available at:[Link]

CAS number for 2-Amino-6-methoxyquinazolin-4-ol derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 2-Amino-6-methoxyquinazolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on the derivatives of 2-Amino-6-methoxyquinazolin-4-ol, a class of compounds with significant potential in drug discovery. While a specific CAS number for the parent compound remains elusive in publicly available databases, this guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of closely related and structurally significant analogs. By examining the structure-activity relationships and synthetic methodologies of these derivatives, we aim to provide a foundational resource for researchers engaged in the development of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is of paramount interest to medicinal chemists due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These include anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

The therapeutic importance of quinazolines is underscored by the number of FDA-approved drugs that feature this core structure.[4] Modifications at the C2, C4, and C6 positions of the quinazoline ring have been particularly fruitful in the development of targeted therapies, especially in oncology.[1] The introduction of substituents such as amino and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This guide will delve into the specifics of 2-amino-6-methoxyquinazolin-4-ol derivatives, providing a technical framework for their synthesis and evaluation.

Synthesis and Characterization of Key Quinazolinone Derivatives

The synthesis of substituted quinazolinones often involves multi-step sequences starting from readily available anthranilic acid derivatives. A general and widely adopted method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with a formamide at elevated temperatures.[3]

While the direct synthesis of 2-Amino-6-methoxyquinazolin-4-ol is not explicitly detailed in the available literature, the synthesis of its close analogs provides a roadmap for its potential preparation. The following sections will detail the synthesis and properties of representative derivatives.

Representative Derivatives and their CAS Numbers

A systematic search of chemical databases reveals several pertinent derivatives that inform the chemistry of the target scaffold. The table below summarizes the key identifiers for these compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 6-Amino-7-methoxyquinazolin-4(3H)-one | 130017-55-9 | C9H9N3O2 | Isomeric to the target, with amino and methoxy groups on adjacent carbons.[5] |

| 6-Methoxyquinazolin-4-ol | 19181-64-7 | C9H8N2O2 | Lacks the 2-amino group of the primary target.[6] |

| 6-Methoxy-2-methylquinazolin-4-ol | 51413-71-9 | C10H10N2O2 | Features a methyl group at the C2 position instead of an amino group.[7] |

| 2-Amino-6-bromoquinazolin-4-ol | 130148-53-7 | C8H6BrN3O | Contains a bromo-substituent at the C6 position instead of a methoxy group. |

| 2,4,6-Triaminoquinazoline | 13741-90-7 | C8H9N5 | A related tri-substituted quinazoline.[8] |

General Synthetic Workflow for 2-Aminoquinazolin-4-one Derivatives

A plausible synthetic route to 2-aminoquinazolin-4-one derivatives can be adapted from established protocols for similar structures.[9] The following diagram illustrates a general workflow, which can be adapted for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol by starting with the appropriately substituted anthranilic acid.

Caption: Generalized synthetic workflow for 2-aminoquinazolin-4(3H)-one derivatives.

Experimental Protocol: Synthesis of a 2-Aminoquinazolin-4-one Derivative

The following is a representative, detailed protocol for the synthesis of a 2-aminoquinazolin-4-one derivative, which can be adapted for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol. This protocol is based on methodologies reported for similar compounds.[9][10]

Step 1: Synthesis of the Quinazolinedione Intermediate

-

To a round-bottom flask, add the appropriately substituted anthranilic acid and urea.

-

Heat the mixture at 160°C for 20 hours.

-

Allow the reaction to cool to room temperature.

-

Triturate the solid residue with water and filter to obtain the crude quinazolinedione.

Step 2: Chlorination to Dichloroquinazoline

-

Suspend the quinazolinedione in phosphorus oxychloride (POCl3).

-

Add triethylamine (TEA) dropwise.

-

Reflux the mixture at 120°C for 17 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective Hydrolysis

-

Dissolve the dichloroquinazoline in a suitable solvent.

-

Add 2N sodium hydroxide (NaOH) and stir at room temperature for 20 hours.

-

Acidify the reaction mixture to precipitate the 2-chloro-4(3H)-quinazolinone.

-

Filter and dry the solid.

Step 4: Amination

-

Dissolve the 2-chloro-4(3H)-quinazolinone in dimethylformamide (DMF).

-

Add the desired amine.

-

Heat the reaction at 85°C for 16 hours.

-

Cool the reaction and pour it into water to precipitate the final product.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of 2-aminoquinazolin-4-one have shown particular promise as antibacterial and anticancer agents.[9]

Antibacterial Activity

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[9] The structure-activity relationship (SAR) of these compounds suggests that substitutions at the 2-position are critical for their antibacterial potency. For instance, a derivative with a 3,4-difluorobenzylamine moiety at the 2-position exhibited nanomolar activity against MRSA.[9]

Anticancer Activity

The quinazoline core is a well-established pharmacophore in the design of anticancer agents, particularly as tyrosine kinase inhibitors.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the selectivity and potency of these inhibitors. While specific data for 2-Amino-6-methoxyquinazolin-4-ol is not available, related quinoline and quinazoline derivatives have demonstrated significant antitumor activity.[11]

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel quinazoline derivative.

Caption: Hypothetical workflow for the biological evaluation of a novel quinazoline derivative.

Conclusion and Future Directions

The derivatives of 2-Amino-6-methoxyquinazolin-4-ol represent a promising class of compounds for drug discovery and development. While the parent compound is not extensively characterized in the public domain, the rich chemistry and diverse biological activities of the broader quinazolinone family provide a strong rationale for further investigation. The synthetic strategies and biological insights presented in this guide offer a solid foundation for researchers to design and evaluate novel analogs with improved therapeutic profiles. Future work should focus on the targeted synthesis of 2-Amino-6-methoxyquinazolin-4-ol and a comprehensive evaluation of its biological properties, particularly in the areas of oncology and infectious diseases.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. (2023).

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.

- CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One. Shanghai Rlavie Technology Co., Ltd.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC.

- 6-Methoxyquinazolin-4-ol | 19181-64-7. MilliporeSigma.

- 51413-71-9 | 6-Methoxy-2-methylquinazolin-4-ol. ChemScene.

- 2-Amino-6-bromoquinazolin-4-ol | 130148-53-7. MilliporeSigma.

- biological activity of 6-methoxy-2-methylquinoline-4-thiol. Benchchem.

- 6-Methoxyquinazolin-4-ol: A Potent Chemical for Advanced Research. Panasonic.

- Chemical and physical properties of 2,4,6-Triaminoquinazoline. Benchchem.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

Sources

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One [rlavie.com]

- 6. Pannellum [www2.panasonic.biz]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Scaffold Evolution in Kinase Inhibitors: A Comparative Analysis of 2-Amino-6-methoxyquinazolin-4-ol and 6,7-Dimethoxyquinazoline Analogs

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, serving as the architectural foundation for numerous targeted therapeutics. However, minor structural variations on this core dictate profound differences in pharmacological activity. This technical guide dissects the structural biology, mechanistic causality, and synthetic workflows distinguishing a basic functionalized building block—2-Amino-6-methoxyquinazolin-4-ol —from the highly optimized, target-specific 6,7-dimethoxyquinazoline analogs (e.g., Gefitinib, Erlotinib, PD 153035). By analyzing these two classes, we illustrate the critical principles of structure-activity relationship (SAR) optimization in modern precision oncology.

Structural Biology & Pharmacophore Evolution

To understand why certain quinazolines act as picomolar kinase inhibitors while others remain biologically inert against the same targets, we must examine the thermodynamics of the ATP-binding cleft.

The Baseline: 2-Amino-6-methoxyquinazolin-4-ol

2-Amino-6-methoxyquinazolin-4-ol is a foundational heterocyclic scaffold. Despite its nomenclature, under physiological conditions, the molecule undergoes lactam-lactim tautomerization, heavily favoring the quinazolin-4(3H)-one form.

-

Mechanistic Limitation: The presence of the C4 carbonyl oxygen acts as a hydrogen bond acceptor, which fundamentally misaligns with the hydrogen-bonding requirements of the Epidermal Growth Factor Receptor (EGFR) hinge region.

-

Steric Clashing: The 2-amino group introduces a hydrogen bond donor at a vector that either faces the solvent inefficiently or clashes with the gatekeeper residues of the kinase domain, disrupting the critical binding geometry. Consequently, this molecule lacks the necessary features for potent kinase inhibition and is primarily utilized as a synthetic intermediate or a scaffold for non-kinase targets (such as Dihydrofolate Reductase, DHFR).

The Breakthrough: 6,7-Dimethoxyquinazoline Analogs

The transition from a basic quinazolinone to a potent kinase inhibitor requires the introduction of a 4-anilino group . As documented in the landmark SAR studies by Bridges et al. (1996), the 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analog (PD 153035) demonstrated an unusually steep SAR, achieving an extraordinary IC50 of 0.025 nM against EGFR[1][2].

-

The Hinge-Binding Motif: The displacement of the C4-hydroxyl/carbonyl with an anilino group forces the quinazoline ring into a fully aromatic state. The N1 nitrogen of the quinazoline acts as a precise hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region, while the secondary amine (C4-NH) acts as a hydrogen bond donor[1].

-

The Hydrophobic Specificity Pocket: The substituted aniline ring projects deep into an adjacent hydrophobic pocket. Bridges et al. noted that this interaction induces a conformational change in the receptor, leading to a "supra-additive" binding affinity that cannot be achieved by the quinazoline core alone[1][2].

-

Solvent Channel Optimization: The 6,7-dimethoxy groups are oriented toward the opening of the ATP-binding cleft (the solvent channel). The electron-donating nature of these methoxy groups increases the basicity of N1, strengthening the hinge interaction. Because this region is solvent-exposed, it tolerates massive bulk, allowing for the addition of solubilizing motifs (e.g., the morpholinopropoxy group in Gefitinib) to optimize pharmacokinetics without compromising target affinity[3][4].

Mechanistic Causality in Kinase Inhibition

The pharmacological divergence between these two molecular classes is best visualized through their interaction with the EGFR signaling cascade. 6,7-dimethoxyquinazoline analogs act as ATP-competitive inhibitors, arresting the autophosphorylation required for downstream oncogenic signaling.

Fig 1: EGFR signaling pathway and ATP-competitive inhibition by 6,7-dimethoxyquinazolines.

Quantitative Data Synthesis

The table below summarizes the structural and pharmacological causality that differentiates the inert precursor scaffold from the clinically active kinase inhibitor.

| Pharmacological Feature | 2-Amino-6-methoxyquinazolin-4-ol | 6,7-Dimethoxyquinazoline Analogs (e.g., Gefitinib) |

| Primary Tautomer | Quinazolin-4(3H)-one (Lactam) | 4-Anilinoquinazoline (Fully Aromatic) |

| Hinge-Binding Motif | Suboptimal (C4=O acceptor, C2-NH2 clash) | Optimal (N1 acceptor, C4-NH donor) |

| Hydrophobic Pocket | Unoccupied | Occupied by substituted aniline ring |

| Solvent Channel | Minimal interaction | Extended via 6,7-substitutions (e.g., morpholine) |

| EGFR Tyrosine Kinase IC50 | > 10 μM (Inactive) | 0.025 nM (PD 153035) to ~33 nM (Gefitinib) |

| Primary Application | Synthetic intermediate | Targeted precision oncology (e.g., NSCLC) |

Experimental Architectures

To ensure scientific integrity, the following self-validating protocols detail the synthesis of the active pharmacophore and the biochemical validation of its kinase affinity.

Protocol A: Synthesis of the 4-Anilino-6,7-dimethoxyquinazoline Core

The synthesis of potent EGFR inhibitors requires the activation of a stable quinazolinone precursor, followed by a nucleophilic aromatic substitution (SNAr).

Fig 2: Synthetic divergence from basic quinazolinones to potent 4-anilino kinase inhibitors.

Step-by-Step Methodology:

-

Activation (Chlorination): Suspend 6,7-dimethoxyquinazolin-4(3H)-one in neat phosphorus oxychloride (POCl3). Add a catalytic amount of N,N-dimethylformamide (DMF). Reflux for 3-4 hours.

-

Causality: The quinazolinone is highly resistant to nucleophilic attack. POCl3 converts the C4 carbonyl into a highly electrophilic C4-chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate, accelerating the chlorination.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue carefully with ice water and neutralize with saturated aqueous NaHCO3. Extract the resulting 4-chloro-6,7-dimethoxyquinazoline with dichloromethane (DCM).

-

Coupling (SNAr): Dissolve the 4-chloro intermediate and the desired substituted aniline (e.g., 3-bromoaniline) in isopropanol (iPrOH). Reflux for 2-4 hours.

-

Causality: Isopropanol provides the optimal boiling point and solubility profile. As the reaction proceeds, the basicity of the aniline drives the substitution, and the resulting product naturally precipitates out of the isopropanol as a highly pure hydrochloride salt, eliminating the need for complex chromatography.

-

Protocol B: TR-FRET Kinase Assay for EGFR Inhibition Validation

To quantify the IC50 of synthesized 6,7-dimethoxyquinazoline analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR kinase domain, ATP (at the Km value), and a biotinylated poly-GT substrate.

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of the quinazoline analog in DMSO. Transfer to a 384-well microplate (final DMSO concentration <1%).

-

Reaction Initiation: Add the enzyme and substrate/ATP mix to the compound wells. Incubate at room temperature for 60 minutes.

-

Causality: The 6,7-dimethoxyquinazoline competitively binds the ATP pocket. If the compound is active, it prevents the kinase from transferring the gamma-phosphate of ATP to the tyrosine residues on the poly-GT substrate.

-

-

Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

-

Causality: If phosphorylation occurred (inactive inhibitor), the antibody binds the substrate, bringing Europium and APC into proximity. Excitation at 340 nm results in FRET, emitting at 665 nm. A decrease in the 665/615 nm emission ratio directly correlates to target engagement and kinase inhibition by the quinazoline analog.

-

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.[Link]

-

Barker, A. J., et al. (2002). "ZD1839 (Iressa): An Orally Active Inhibitor of Epidermal Growth Factor Signaling with Potential for Cancer Therapy." Cancer Research.[Link]

-

Camp, E. R., et al. (2005). "The Antiepidermal Growth Factor Receptor Agent Gefitinib (ZD1839/Iressa) Improves Antihormone Response and Prevents Development of Resistance in Breast Cancer in Vitro." Endocrinology.[Link]

Sources

- 1. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

Biological activity of 2-aminoquinazolin-4(3H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Aminoquinazolin-4(3H)-one Derivatives

Foreword for the Drug Development Professional

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Among its many variations, the 2-aminoquinazolin-4(3H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and neurological applications.[3][4][5][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. We move beyond a simple cataloging of activities to explore the causality behind their synthesis, the intricacies of their mechanisms of action, and the critical structure-activity relationships that govern their potency. By presenting detailed, field-proven experimental protocols and summarizing key data, this document aims to serve as both a foundational reference and a practical handbook for advancing the discovery and development of 2-aminoquinazolin-4(3H)-one-based therapeutics.

Part 1: Synthesis – The Foundation of Activity

The biological evaluation of any compound series begins with its synthesis. The accessibility and versatility of the synthetic routes to 2-aminoquinazolin-4(3H)-one derivatives are key reasons for their prevalence in drug discovery programs. A robust and scalable synthesis allows for the systematic exploration of chemical space to optimize biological activity.

Core Synthesis Workflow

A prevalent and effective method for synthesizing the 2-aminoquinazolin-4(3H)-one scaffold involves a multi-step sequence starting from readily available anthranilic acids.[3][7] This approach offers flexibility, allowing for substitutions on the quinazoline ring system to be introduced at the very first step.

Caption: General synthetic workflow for 2-aminoquinazolin-4(3H)-one derivatives.

Detailed Experimental Protocol: Synthesis of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

This protocol provides a representative, step-by-step methodology for synthesizing a specific derivative with known biological activity.[3][7]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Heat the mixture at 160°C for 20 hours. The reaction mixture will solidify upon completion.

-

Allow the flask to cool to room temperature.

-

Add water to the solid mass and break it up. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the quinazolinedione intermediate.

-

Scientist's Note: The use of a significant excess of urea serves as both a reactant and a medium for the cyclocondensation reaction, driving it to completion.

-

Step 2: Synthesis of 2,4,7-trichloroquinazoline

-

Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

-

Add triethylamine (TEA, 1.2 eq) dropwise to the suspension.

-

Reflux the mixture at 120°C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.

-

Scientist's Note: TEA is a crucial scavenger for the HCl gas produced during the chlorination, preventing potential side reactions and ensuring a high yield of the desired product.[8]

-

Step 3: Synthesis of 2,7-dichloroquinazolin-4(3H)-one

-

Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like THF or dioxane.

-

Add 2N sodium hydroxide (NaOH) solution (2.0 eq) and stir at room temperature for 20 hours.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

-

Scientist's Note: This step relies on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic substitution (hydrolysis in this case) than the chlorine at the C2 position.

-

Step 4: Synthesis of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

-

Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).

-

Heat the reaction mixture at 85°C for 16 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

-

Scientist's Note: DMF is an excellent solvent for this final nucleophilic aromatic substitution step due to its high boiling point and polar aprotic nature, which facilitates the reaction between the chloroquinazoline and the aniline.[3]

-

Part 2: The Spectrum of Biological Activities

The true value of the 2-aminoquinazolin-4(3H)-one scaffold lies in its diverse and potent biological effects. This section details the major therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The most extensively studied application of quinazoline derivatives is in oncology.[9] Many compounds from this class function as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.[4][10]

Mechanism of Action: Dual EGFR and VEGFR-2 Inhibition

A significant number of 2-aminoquinazolin-4(3H)-one derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]

-

EGFR Inhibition: EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling that promotes cell proliferation and survival.[4] Quinazoline-based inhibitors like Gefitinib and Erlotinib are clinically approved drugs that compete with ATP for the binding site in the EGFR kinase domain, preventing its activation.[2][12]

-

VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[11][13] By inhibiting VEGFR-2, these compounds can starve the tumor of its blood supply, thereby preventing its growth and metastasis.[14][15]

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinazoline derivative.

Table 1: Representative Anticancer Activity of Quinazoline Derivatives

| Compound ID | Target(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 6d | EGFR | NCI-H460 (NSCLC) | 0.789 µM (GI₅₀) | [4] |

| 11d | VEGFR-2 | HUVEC | 5.49 µM | [14] |

| SQ2 | VEGFR-2 | HT-29 (Colon) | 3.38 µM | [16] |

| Compound 17 | Not specified | Jurkat (T-cell ALL) | < 5 µM | [17] |

| Compound 1i | EGFR / VEGFR-2 | EGFR Assay | 1 nM | [10] |

| Compound 1j | EGFR / VEGFR-2 | VEGFR-2 Assay | 14 nM | [10] |

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to directly measure the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Reagents and Plate Preparation:

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Coat a 96-well ELISA plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with Tween-20).

-

-

Kinase Reaction:

-

Add recombinant human VEGFR-2 enzyme to each well.

-

Add the test compound (2-aminoquinazolin-4(3H)-one derivative) at various concentrations (typically a serial dilution). Include a positive control (e.g., Sorafenib) and a vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by washing the plate.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Wash the plate and add a colorimetric substrate (e.g., TMB).

-

Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The positive control (Sorafenib) must yield an IC₅₀ value within the expected range for the assay to be considered valid. The signal-to-background ratio (vehicle control vs. no enzyme control) should be sufficiently high.

-

Antimicrobial Activity: A New Front Against Resistance

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is a critical global health threat.[3] 2-Aminoquinazolin-4(3H)-one derivatives have been identified as a promising class of compounds with potent activity against these challenging pathogens.[18][19]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the antibacterial potency is highly dependent on the substitution patterns on both the quinazoline ring and the 2-amino group.[3]

-

A 7-chloro substituent on the quinazoline core often enhances antibacterial activity.[3]

-

The nature of the substituent at the 2-position is critical, with benzylamine groups, particularly those with fluorine substitutions (e.g., 3,4-difluorobenzylamine), exhibiting the highest potency against MRSA.[18]

Table 2: In Vitro Antibacterial Activity against S. aureus

| Compound ID | Key Substituent | S. aureus ATCC25923 (MIC₅₀) | S. aureus USA300 JE2 (MRSA) (MIC₅₀) | Reference |

| 6l | 7-Chloro | 1.0 µM | 0.6 µM | [3][18] |

| 6y | 3,4-difluorobenzylamine | 0.36 µM | 0.02 µM | [18][19] |

| 6a | 7,8-dichloro | 10.8 µM | 6.9 µM | [3] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantifying the in vitro potency of an antibacterial agent.[3]

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum of the target strain (e.g., S. aureus USA300) and adjust its concentration to ~1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

-

Self-Validation: The positive control wells must show clear evidence of bacterial growth, while the negative control wells must remain clear.

-

Antiviral Activity: Combating Emerging Threats

The COVID-19 pandemic highlighted the urgent need for broad-spectrum antiviral agents.[7] Several 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[5][20]

Table 3: Antiviral Activity of 2-Aminoquinazolin-4(3H)-one Derivatives

| Compound ID | Virus | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| 9g | SARS-CoV-2 | < 0.25 µM | > 25 µM | [7][20] |

| 9g | MERS-CoV | < 1.1 µM | > 25 µM | [7][20] |

| 11e | SARS-CoV-2 | < 0.25 µM | > 25 µM | [7][20] |

| 11e | MERS-CoV | < 1.1 µM | > 25 µM | [7][20] |

| Compound 1 | SARS-CoV-2 | 0.23 µM | Not cytotoxic | [21] |

The high selectivity index (SI = CC₅₀/IC₅₀) for these compounds indicates that their antiviral activity occurs at concentrations far below those that cause harm to host cells, a critical requirement for any viable therapeutic.[7]

Other Notable Activities

The versatility of the 2-aminoquinazolin-4(3H)-one scaffold extends to other therapeutic areas:

-

Anti-inflammatory Activity: Derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting better activity and lower ulcerogenic liability than the standard drug phenylbutazone.[22][23][24]

-

Anticonvulsant Activity: Following the discovery of the sedative-hypnotic methaqualone, which features a quinazolinone core, various derivatives have been explored for central nervous system applications.[6] Several 2-aminoquinazolin-4(3H)-one analogues exhibit significant anticonvulsant activity in animal models, potentially through modulation of the GABA-A receptor.[25][26][27]

Part 3: Conclusion and Future Perspectives

The 2-aminoquinazolin-4(3H)-one scaffold is a validated and highly versatile platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent and clinically relevant activity across oncology, infectious diseases, and neurology. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for compounds with antimicrobial and antiviral activity to aid in rational drug design and overcome resistance.

-

Targeted Drug Delivery: Conjugating potent quinazoline derivatives to targeting moieties to enhance their delivery to cancer cells and reduce off-target toxicity.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for treating other diseases, such as neurodegenerative disorders and metabolic diseases, based on their ability to modulate various biological pathways.

The continued exploration of the chemical space around the 2-aminoquinazolin-4(3H)-one core promises to yield the next generation of innovative medicines to address unmet clinical needs.

References

- Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

- ResearchGate. (n.d.). Synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. Reagents and...

- Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters.

- Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.

- Anonymous. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Research Journal of Pharmacy and Technology.

- Ghorab, M. M., et al. (n.d.). Quinazoline derivative compound (11d)

- ResearchGate. (n.d.). The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives.

- Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)

- Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.

- El-Sayed, N. N. E., et al. (2025). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Taylor & Francis Online.

- Qandil, A. M., et al. (n.d.).

- Toma, V., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

- Anonymous. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Source not specified].

- Al-Suhaimi, K. S., et al. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and...

- ResearchGate. (n.d.). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones.

- El-Adl, K., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

- Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.

- Anonymous. (n.d.). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Source not specified].

- ResearchGate. (n.d.). Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives...

- da Silva, A. C., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.

- Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.

- B, P., & K, S. (2019). Antibacterial activity of newer Quinazolin-4(3H)

- E-S, A. B. (n.d.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)

- Lee, E., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.

- Anonymous. (n.d.).

- El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones.

- Anonymous. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace.

- Academia.edu. (n.d.). (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.

- Pop, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Zaka, M., & Zaka, A. (n.d.). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia.

- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.

- Pop, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Wolfe, J. F., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. [Source not specified].

- Fassihi, A., et al. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC.

- D, S., & S, K. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- S, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)

- Anonymous. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. [Source not specified].

- Academia.edu. (n.d.). (PDF)

- IntechOpen. (n.d.). Biological Activities of Recent Advances in Quinazoline. IntechOpen.

- Pop, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC.

- G, S. R., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 12. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 13. dovepress.com [dovepress.com]

- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 17. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acgpubs.org [acgpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. applications.emro.who.int [applications.emro.who.int]

The Role of 2-Amino-6-methoxyquinazolin-4-ol in the Prazosin Metabolic Cascade: A Technical Whitepaper

Executive Summary

Prazosin is a cornerstone

Introduction: Prazosin Pharmacokinetics & the Metabolic Landscape

The clinical efficacy of prazosin is heavily dictated by its pharmacokinetic profile. Following oral administration, the drug is subject to extensive first-pass hepatic metabolism, resulting in an1[1]. The parent compound is rapidly cleared, with an elimination half-life of approximately 2.5 hours, and 1[1].

The biotransformation of prazosin is predominantly mediated by hepatic cytochrome P450 (CYP) enzymes. The primary metabolic routes involve O-demethylation, yielding 2[2], which are subsequently excreted via the biliary system. However, secondary and tertiary metabolic cascades lead to the cleavage of the quinazoline core's substituents. The target of this whitepaper, 2-Amino-6-methoxyquinazolin-4-ol, represents a terminal node in this degradation network, characterized by the complete loss of the furoyl-piperazine moiety, deamination, and regioselective demethylation.

Mechanistic Pathway: Formation of 2-Amino-6-methoxyquinazolin-4-ol

The biogenesis of 2-Amino-6-methoxyquinazolin-4-ol from parent prazosin is a sequential, three-step detoxification process designed to increase the molecule's hydrophilicity and abolish receptor affinity.

-

N-Dealkylation (Piperazine Cleavage): The bulky, lipophilic 2-[4-(2-furoyl)piperazin-1-yl] group is oxidatively cleaved by CYP enzymes. This reaction yields2[2], a minor metabolite that retains a fraction of the parent drug's hypotensive activity.

-

Hydrolytic Deamination: The 4-amino group of the quinazoline ring undergoes hydrolytic deamination. Because the protonated 4-amine is critical for 3

3[3], this conversion to a 4-hydroxyl group (which rapidly tautomerizes to a quinazolin-4(3H)-one) acts as a definitive pharmacological deactivation step. -

Regioselective O-Demethylation: Finally, the intermediate undergoes regioselective cleavage of the 7-methoxy group, leaving the 6-methoxy group intact, yielding the terminal 2-Amino-6-methoxyquinazolin-4-ol.

Metabolic cascade from Prazosin to 2-Amino-6-methoxyquinazolin-4-ol.

Analytical Workflows for Metabolite Characterization

Isolating and structurally elucidating a highly polar, low-abundance terminal metabolite requires a rigorous, self-validating methodology. The following protocol outlines the gold-standard approach for characterizing 2-Amino-6-methoxyquinazolin-4-ol.

Step-by-Step Methodology

Step 1: In Vitro Microsomal Incubation

-

Procedure: Incubate 10 µM prazosin with pooled Human Liver Microsomes (HLMs) at 37°C, initiated by the addition of an NADPH-regenerating system.

-

Causality: HLMs provide the full complement of CYP enzymes necessary for the multi-step degradation.

-

Self-Validation Gate: Run parallel incubations with a positive control (e.g., midazolam for CYP3A4 activity) and a negative control (buffer substituted for NADPH). The absence of metabolite formation in the negative control validates that the degradation is strictly enzymatically driven.

Step 2: Solid-Phase Extraction (SPE)

-

Procedure: Quench the reaction with ice-cold acetonitrile, centrifuge, and load the supernatant onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.

-

Causality: The profound polarity of 2-Amino-6-methoxyquinazolin-4-ol (due to the loss of the lipophilic piperazine ring and the addition of a hydroxyl group) causes it to break through standard C18 stationary phases. HLB polymeric sorbents ensure quantitative retention of polar metabolites.

-

Self-Validation Gate: Spike the sample with a stable isotope-labeled internal standard (Prazosin-d4) prior to extraction. Recovery rates must exceed 85% to validate the extraction efficiency.

Step 3: UHPLC-ESI-QTOF-MS Analysis

-

Procedure: Analyze the SPE eluate using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) in positive electrospray ionization (ESI+) mode.

-

Causality: A QTOF system is selected over a standard triple quadrupole because4[4].

-

Self-Validation Gate: The isotopic pattern of the detected

peak must align with the theoretical distribution for

Step 4: NMR Structural Elucidation

-

Procedure: Collect fractions of the target mass, dry under nitrogen, and reconstitute in deuterated DMSO (

) for 2D NMR analysis (NOESY and HMBC). -

Causality: While mass spectrometry confirms the empirical formula and the loss of a methyl group, it cannot definitively prove which methoxy group (6-O vs. 7-O) was lost. 2D NOESY is required to observe spatial cross-peaks between the remaining methoxy protons and the adjacent aromatic protons, unambiguously confirming the 6-methoxy regiochemistry.

-

Self-Validation Gate: The presence of a NOE correlation between the methoxy singlet (~3.8 ppm) and the C5 aromatic proton validates the 6-methoxy structure, ruling out the 7-methoxy isomer.

Self-validating analytical workflow for metabolite isolation and characterization.

Pharmacological Implications & Receptor Binding Kinetics

The structural evolution from prazosin to 2-Amino-6-methoxyquinazolin-4-ol represents a masterclass in biological drug deactivation. Quantitative Structure-Activity Relationship (QSAR) models have demonstrated that the3

3[3].When the 4-amino group is hydrolyzed to a 4-ol (which exists predominantly as the 4-oxo tautomer at physiological pH), the critical electrostatic interaction with the receptor's primary nucleophilic site is destroyed. Furthermore, the loss of the bulky furoyl-piperazine ring removes necessary steric and dispersive interactions within the receptor pocket.

Quantitative Pharmacodynamic Summary

| Compound | Structural Modification | Relative | Hypotensive Activity | Primary Clearance |

| Prazosin | Parent Drug | 100% (Reference) | High | Hepatic (Extensive) |

| 6-O-demethylprazosin | Loss of 6-methoxy | ~50% | Moderate | Biliary/Fecal |

| 2,4-diamino-6,7-dimethoxyquinazoline | Loss of furoyl-piperazine | <10% | Low | Renal |

| 2-Amino-6-methoxyquinazolin-4-ol | Piperazine loss, 4-deamination, 7-demethylation | <1% | Negligible | Renal (High Polarity) |

Note: The terminal metabolite exhibits near-zero pharmacological activity, confirming its role strictly as an end-stage detoxification product.

Conclusion

The identification and characterization of 2-Amino-6-methoxyquinazolin-4-ol underscores the profound efficiency of hepatic biotransformation networks. By systematically dismantling the pharmacophores of prazosin—cleaving the piperazine ring, deaminating the quinazoline core, and selectively demethylating the structure—the body effectively neutralizes the drug's hypotensive properties while radically increasing its aqueous solubility for renal clearance. For DMPK scientists, mapping these terminal nodes using self-validating high-resolution mass spectrometry and NMR workflows is essential for fully understanding the safety, toxicity, and clearance profiles of quinazoline-derived therapeutics.

References

-

Clinical pharmacokinetics of prazosin - PubMed -[Link]

-

Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed -[Link]

-

Synthesis and identification of the major metabolites of prazosin formed in dog and rat - Journal of Medicinal Chemistry -[Link]

-

Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists - Journal of Medicinal Chemistry -[Link]

Sources

- 1. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic and steric properties, thereby modulating its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy quinazolinones, focusing on their anticancer and antimicrobial activities. We will delve into the synthetic strategies, the impact of substitutions at various positions of the quinazolinone core, and the molecular mechanisms underlying their biological effects. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the 6-methoxy quinazolinone framework.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[1] This structural motif is found in a variety of natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the quinazolinone scaffold allows for chemical modifications at several positions, enabling the fine-tuning of its pharmacological properties.[5]

The 4(3H)-quinazolinone isomer is the most common and extensively studied. The presence of substituents at the 2, 3, and 6-positions of the quinazolinone ring has been shown to be crucial for its biological activity.[1][2]

The Role of the 6-Methoxy Group: An Electronic and Steric Influencer

The methoxy group (-OCH3) at the 6-position of the quinazolinone ring plays a pivotal role in modulating the biological activity of these compounds. As an electron-donating group, it increases the electron density of the aromatic system, which can influence binding interactions with biological targets. Furthermore, its size and conformation can introduce steric effects that impact ligand-receptor recognition.

Several studies have highlighted the importance of the 6-methoxy group for the anticancer and antimicrobial activities of quinazolinones. For instance, certain 6-methoxy quinazolinone derivatives have shown potent activity against various cancer cell lines and microbial strains.[2][6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-methoxy quinazolinones is highly dependent on the nature and position of other substituents on the quinazolinone core. This section will explore the SAR of these compounds with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

6-Methoxy quinazolinones have emerged as promising anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[6][7]

-

Substitutions at the 2-position: The introduction of various aryl and heteroaryl groups at the 2-position has been a common strategy to enhance anticancer potency. For example, 2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38) has been shown to inhibit tubulin polymerization and induce apoptosis in pancreatic cancer cells.[3]

-

Substitutions at the 4-position: Modifications at the 4-position, often with anilino groups, have led to the development of potent tyrosine kinase inhibitors.[7] The nature of the substituent on the aniline ring is critical for activity.

-

Combined Substitutions: The presence of a 6,7-dimethoxy substitution pattern has been widely explored and has shown to be beneficial for inhibitory activity against EGFR tyrosine kinase.[8]

| Compound/Derivative | Substitution Pattern | Biological Activity | Reference |

| HMJ-38 | 2-(3'-methoxyphenyl), 6-pyrrolidinyl | Inhibits tubulin polymerization, induces apoptosis | [3] |

| Gefitinib Analogues | 4-Anilino, various substitutions | EGFR tyrosine kinase inhibitors | [6] |

| Compound 26 | 6,7-dimethoxy ethoxy | Potent anti-proliferative and PI3K inhibitory activity | [6] |

| Compound 44 | Methoxy group at the para position in the imidazolone phenyl ring | Potent activity against MCF-7 breast cancer cells | [6] |

Antimicrobial Activity

The quinazolinone scaffold is also a valuable template for the development of novel antimicrobial agents. The SAR of 6-methoxy quinazolinones in this context reveals key structural requirements for potent activity.

-

Substitutions at the 2- and 3-positions: The presence of substituted aromatic rings at the 3-position and various functional groups like methyl or thiol at the 2-position are often essential for antimicrobial activity.[2]

-

Influence of Halogens: The introduction of halogen atoms, such as bromine or chlorine, at other positions of the quinazolinone ring, in combination with the 6-methoxy group, can enhance antimicrobial potency.[2][9]

-

Schiff Bases and Azetidinone Derivatives: The formation of Schiff bases and 2-azetidinone derivatives from 3-amino-6-methoxy-quinazolin-4(3H)-one has yielded compounds with significant antibacterial activity.[2]

| Compound/Derivative | Substitution Pattern | Antimicrobial Activity | Reference |

| Schiff Base Derivatives | 6-bromo, 3-(substituted benzylideneamino) | Good antimicrobial activity | [2] |

| 2-Azetidinone Derivatives | 6-bromo, 3-(substituted-2-oxoazetidin-1-yl) | More active than Schiff bases | [2] |

| Methoxy-substituted Schiff bases | Increasing number of methoxy groups | Decreased activity against certain bacteria | [10] |

Experimental Protocols

General Synthesis of 6-Methoxy Quinazolinones

A common synthetic route to 6-methoxy quinazolinones involves the reaction of 2-amino-5-methoxybenzoic acid with an appropriate acyl chloride to form an amide, followed by cyclization with a suitable reagent like formamide or acetic anhydride.

Step-by-step methodology:

-

Amide Formation: To a solution of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., pyridine), add the desired acyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Cyclization: Reflux the obtained amide with formamide or acetic anhydride for several hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the 6-methoxy quinazolinone derivative.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives

These derivatives are often synthesized from 4-chloro-6-methoxyquinazoline.

Step-by-step methodology:

-

Chlorination: Reflux 6-methoxyquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to obtain 4-chloro-6-methoxyquinazoline.

-

Nucleophilic Substitution: React the 4-chloro derivative with the desired substituted aniline in a suitable solvent (e.g., isopropanol) at reflux temperature.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated product.

-

Purify the product by recrystallization.

Visualization of Key Pathways and Workflows

General Synthetic Workflow for 6-Methoxy Quinazolinones

Caption: General workflow for the synthesis of 6-methoxy quinazolinones.